3-[(2-Cyanoethyl)amino]benzoic acid
Description
3-[(2-Cyanoethyl)amino]benzoic acid is a benzoic acid derivative featuring a 2-cyanoethylamino substituent at the third position of the benzene ring. Its molecular formula is reported as CH₃CH(CN)C₆H₄CO₂H, with a molecular weight of 175.18 g/mol .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(2-cyanoethylamino)benzoic acid |
InChI |
InChI=1S/C10H10N2O2/c11-5-2-6-12-9-4-1-3-8(7-9)10(13)14/h1,3-4,7,12H,2,6H2,(H,13,14) |
InChI Key |
USASGTPWEZCRDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCCC#N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Features of 3-[(2-Cyanoethyl)amino]benzoic Acid and Analogues
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound enhances acidity compared to the aminoethyl group in 3-(1-Aminoethyl)benzoic acid hydrochloride .
- Hydrogen Bonding: The isobenzofuranone derivative forms intermolecular O–H···O and N–H···O bonds, stabilizing its crystal structure, whereas the mercaptoacetyl analogue leverages thiol groups for stronger interactions .
- Steric Effects : The Boc-protected derivative’s tert-butoxy group introduces steric hindrance, making it a stable intermediate for peptide synthesis .
Physicochemical Properties
- Solubility: The hydrochloride salt of 3-(1-Aminoethyl)benzoic acid exhibits higher aqueous solubility due to ionic character, whereas the cyanoethyl and Boc-protected derivatives are likely less polar .
- Stability: The ethoxy-oxoethyl group in 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid may confer susceptibility to hydrolysis, unlike the stable nitrile group in the target compound .
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